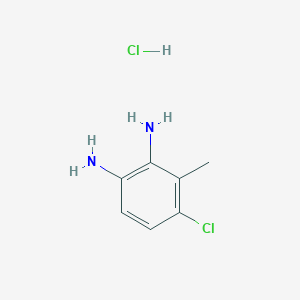

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-chloro-3-methylbenzene-1,2-diamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-4-5(8)2-3-6(9)7(4)10;/h2-3H,9-10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUFVCTGRRPSJCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1N)N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00743804 | |

| Record name | 4-Chloro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087743-89-2, 673487-36-0 | |

| Record name | 1,2-Benzenediamine, 4-chloro-3-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1087743-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2,3-diaminotoluene hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1087743892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-methylbenzene-1,2-diamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00743804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-methylbenzene-1,2-diaminehydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.248.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-2,3-DIAMINOTOLUENE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FC58AVV3PW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride chemical properties

An In-depth Technical Guide to 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 1087743-89-2), a key chemical intermediate with significant applications in the pharmaceutical and material science sectors. The document delineates its core chemical and physical properties, provides detailed synthetic and analytical protocols, explores its reactivity, and discusses its role in the synthesis of complex molecules, including FDA-approved drugs. Authored from the perspective of an application scientist, this guide emphasizes the rationale behind experimental procedures and offers insights into handling, safety, and scale-up considerations, serving as a vital resource for researchers, chemists, and drug development professionals.

Introduction: Strategic Importance of a Substituted Phenylenediamine

This compound is a substituted aromatic diamine that has emerged as a valuable building block in modern organic synthesis.[1] Its structure, featuring two adjacent nucleophilic amino groups on a benzene ring, is primed for the construction of heterocyclic systems. The specific substitution pattern—a chloro group at the 4-position and a methyl group at the 3-position—provides steric and electronic differentiation that is crucial for directing reactivity and imparting specific properties to the final products.[1]

The hydrochloride salt form is particularly advantageous as it enhances the compound's stability and aqueous solubility compared to its free base (CAS: 673487-36-0), simplifying its handling and application in various reaction media.[1][2] Its most notable applications are as a critical precursor for substituted benzimidazoles, a privileged scaffold in medicinal chemistry, and in the synthesis of high-performance polymers.[2][3] This guide will explore the fundamental chemistry of this versatile intermediate, grounding theoretical knowledge in practical, field-proven applications.

Physicochemical and Structural Properties

Molecular Structure Analysis

The chemical behavior of this compound is a direct consequence of its molecular architecture. The key features include:

-

Ortho-diamine Moiety: The two amino groups at the 1 and 2 positions are highly nucleophilic and serve as the primary reactive sites for cyclization and condensation reactions.[2]

-

Activating Groups: The amino groups are powerful activating groups for electrophilic aromatic substitution, though this reactivity is tempered by their protonation in the hydrochloride salt form.[2]

-

Chlorine and Methyl Substituents: These groups modulate the electronic density of the aromatic ring and provide steric hindrance, influencing regioselectivity in reactions. They are also key structural elements in target molecules, such as in the FDA-approved drug Daridorexant.[1]

Core Physical and Chemical Data

The fundamental properties of the hydrochloride salt and its corresponding free base are summarized below for easy reference.

| Property | This compound | 4-Chloro-3-methylbenzene-1,2-diamine (Free Base) | Reference(s) |

| CAS Number | 1087743-89-2 | 673487-36-0 | [1][4][5] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | C₇H₉ClN₂ | [1][6] |

| Molecular Weight | 193.07 g/mol | 156.61 g/mol | [1][4][5] |

| Appearance | White to off-white crystalline solid | Solid | [1] |

| Melting Point | ~263 °C (decomposes) | 46-47 °C | [1][4][7] |

| Boiling Point | 305.6 °C (Predicted for free base) | 305.6 °C (Predicted) | [1][7] |

| Density | Not specified | ~1.3 g/cm³ (Predicted) | [1][7] |

| IUPAC Name | 4-chloro-3-methylbenzene-1,2-diamine;hydrochloride | 4-chloro-3-methylbenzene-1,2-diamine | [1][5] |

| Solubility | Soluble in water | Insoluble in water, soluble in organic solvents | [1][2][8] |

Analytical Characterization Protocol

Validation of the identity and purity of this compound is critical for its successful use. A multi-technique approach is standard practice.

Objective: To confirm the structural integrity and assess the purity of the compound, ensuring it meets a minimum purity threshold (e.g., ≥98% by HPLC) for synthetic applications.[3]

Methodologies:

-

High-Performance Liquid Chromatography (HPLC):

-

Purpose: To determine the purity of the sample by separating the main component from any impurities.

-

Typical Conditions: A reverse-phase C18 column with a gradient elution system of water (often with 0.1% formic acid or TFA) and acetonitrile is commonly employed. Detection is typically performed using a UV detector at a wavelength where the aromatic system absorbs strongly (e.g., 254 nm).

-

Interpretation: A single major peak indicates high purity. The area percentage of this peak relative to the total peak area provides a quantitative measure of purity.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide unambiguous structural confirmation.

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ would be expected to show distinct signals for the aromatic protons, the methyl group protons, and the amine protons. The integration of these signals should correspond to the number of protons in each environment. The chemical shifts and coupling patterns of the aromatic protons confirm the substitution pattern.

-

¹³C NMR: The spectrum would show seven distinct carbon signals corresponding to the seven carbon atoms in the molecule, confirming the overall carbon framework.

-

-

Mass Spectrometry (MS):

-

Purpose: To confirm the molecular weight of the compound.

-

Technique: Electrospray ionization (ESI) is suitable for this polar, pre-ionized molecule. The analysis should be run in positive ion mode.

-

Expected Result: The mass spectrum will show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z ≈ 157.05, reflecting the loss of HCl. The characteristic isotopic pattern for a chlorine-containing compound (a ~3:1 ratio for the M and M+2 peaks) would provide further confirmation.

-

Synthesis and Purification Workflow

The synthesis of 4-Chloro-3-methylbenzene-1,2-diamine typically proceeds via the reduction of a corresponding dinitro or nitro-amino precursor. The hydrochloride salt is then formed in a subsequent step.[2]

Synthetic Pathway Overview

The logical pathway involves installing the nitrogen functionalities onto a commercially available chloro-toluene backbone, followed by reduction. A common industrial approach favors catalytic hydrogenation for its efficiency and cleaner waste profile compared to stoichiometric metal-acid reductions.[2]

Sources

- 1. Buy this compound | 1087743-89-2 [smolecule.com]

- 2. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0 | Benchchem [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 1087743-89-2 [m.chemicalbook.com]

- 5. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. keyorganics.net [keyorganics.net]

- 7. chembk.com [chembk.com]

- 8. scribd.com [scribd.com]

A Technical Guide to 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: A Key Intermediate in Modern Pharmaceutical Synthesis

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS No. 1087743-89-2), a critical chemical intermediate in the pharmaceutical industry. The document details its chemical and physical properties, outlines a robust synthesis pathway, and provides a comprehensive overview of its primary application as a precursor for substituted benzimidazoles. Special focus is given to its role in the synthesis of Daridorexant, an FDA-approved dual orexin receptor antagonist. This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis, characterization, and application, thereby ensuring a foundation for successful and scalable outcomes.

Introduction and Strategic Importance

This compound is an aromatic diamine that has gained significant importance as a highly versatile building block in medicinal chemistry. Its strategic value lies in the specific arrangement of its functional groups: two adjacent amino groups for cyclization reactions, and a chloro and methyl group that impart specific electronic and steric properties to the final molecule.

This compound is a quintessential precursor for the synthesis of the 5-chloro-4-methyl-1H-benzo[d]imidazole scaffold. Benzimidazoles are recognized as a "privileged scaffold" in drug discovery due to their structural similarity to naturally occurring purines, allowing them to interact with a wide range of biological targets.[1] This has led to the development of numerous drugs with diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The primary application of the title compound is in the industrial synthesis of Daridorexant, a modern therapeutic for insomnia, highlighting its relevance in contemporary drug development.[3][4]

Physicochemical and Spectroscopic Profile

The hydrochloride salt form of 4-Chloro-3-methylbenzene-1,2-diamine enhances its stability and solubility in aqueous media, making it more suitable for various synthetic applications compared to its free base.[3]

Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1087743-89-2 | [5] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [5] |

| Molecular Weight | 193.07 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [3] |

| Melting Point | 263 °C (decomposes) | [3][5] |

| Boiling Point | ~305.6 °C (Predicted for free base) | [3] |

| Density | ~1.3 g/cm³ (Predicted for free base) | [3] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [3][5] |

Analytical Characterization

Rigorous quality control of this intermediate is paramount for its successful use in pharmaceutical manufacturing. Standard analytical techniques include HPLC for purity assessment (typically ≥98%), alongside spectroscopic methods for structural confirmation.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Typical ¹H NMR spectra in deuterated dimethyl sulfoxide (DMSO-d₆) show characteristic signals for the aromatic protons, the methyl group, and the amino groups. The amino protons often appear as broad signals due to exchange phenomena and salt formation.

| Nucleus | Typical Chemical Shift (δ, ppm) | Description |

| ¹H NMR | 2.1 - 2.3 | Singlet, Methyl (CH₃) protons |

| 4.5 - 6.0 | Broad signals, Amino (NH₂) protons | |

| 6.5 - 7.5 | Multiplets, Aromatic (Ar-H) protons | |

| ¹³C NMR | 15 - 20 | Methyl carbon |

| 110 - 150 | Aromatic carbons | |

| 120 - 130 | Chlorinated aromatic carbon |

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic bands for the primary amine functional groups.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Mode |

| Primary Amine (N-H) | 3200 - 3500 | Symmetric and Asymmetric Stretching |

Synthesis and Manufacturing Pathway

The industrial synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical pathway starts from the readily available 4-chloro-2-nitroaniline.

A [label="4-Chloro-2-nitroaniline", fillcolor="#F1F3F4"]; B [label="4-Chloro-3-methyl-2-nitroaniline", fillcolor="#F1F3F4"]; C [label="4-Chloro-3-methyl-1,2-phenylenediamine\n(Free Base)", fillcolor="#F1F3F4"]; D [label="4-Chloro-3-methylbenzene-1,2-diamine\nhydrochloride (Target)", fillcolor="#FBBC05"];

A -> B [label=" Friedel-Crafts\n Methylation ", color="#EA4335"]; B -> C [label=" Catalytic\n Hydrogenation ", color="#34A853"]; C -> D [label=" Salt Formation\n (HCl) ", color="#4285F4"]; }

Step 1: Methylation of 4-Chloro-2-nitroaniline

The first crucial step is the regioselective introduction of a methyl group ortho to the amino group. This is typically achieved via a Friedel-Crafts-type reaction.

-

Causality: The amino group in the starting material is a strong ortho-, para-director. To achieve methylation at the desired position 3, careful selection of the methylating agent and catalyst is necessary to overcome steric hindrance and achieve high regioselectivity. A standard procedure involves using methyl iodide and anhydrous aluminum chloride.

Experimental Protocol: Synthesis of 4-Chloro-3-methyl-2-nitroaniline

-

To a cooled solution of 4-chloro-2-nitroaniline in a suitable solvent (e.g., dichloromethane), add anhydrous aluminum chloride portion-wise while maintaining a low temperature.

-

Add methyl iodide dropwise to the stirred suspension.

-

Allow the reaction to proceed at a controlled temperature until TLC or HPLC analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by pouring it onto crushed ice and water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the crude product, which can be purified by recrystallization.

Step 2: Reduction of the Nitro Group

The conversion of the nitro group to a primary amine is the final step to form the diamine. Catalytic hydrogenation is a clean and efficient method widely used in industrial processes.

-

Causality: Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is highly effective for reducing aromatic nitro groups to amines. The reaction is typically carried out under a hydrogen atmosphere. The choice of solvent (e.g., ethanol, methanol) is critical for substrate solubility and catalyst activity.

Experimental Protocol: Synthesis of 4-Chloro-3-methyl-1,2-phenylenediamine

-

Charge a hydrogenation reactor with 4-chloro-3-methyl-2-nitroaniline, a suitable solvent (e.g., ethanol), and a catalytic amount of 5-10% Pd/C.

-

Seal the reactor and purge it with nitrogen, followed by hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to a moderate temperature (e.g., 50 °C).

-

Maintain vigorous stirring until hydrogen uptake ceases, indicating the completion of the reaction.

-

Cool the reactor, vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-chloro-3-methyl-1,2-phenylenediamine free base.

Step 3: Hydrochloride Salt Formation

To improve handling and stability, the free diamine is converted to its hydrochloride salt.

-

Causality: The basic amino groups of the diamine readily react with hydrochloric acid in an acid-base reaction to form the stable, crystalline hydrochloride salt.

Experimental Protocol: Preparation of the Hydrochloride Salt

-

Dissolve the crude diamine free base in a suitable solvent such as isopropanol or ethanol.

-

Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in a solvent) with stirring.

-

The hydrochloride salt will precipitate out of the solution. Cool the mixture to maximize precipitation.

-

Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

Application in Drug Synthesis: The Case of Daridorexant

The primary industrial application of this compound is as a key intermediate in the synthesis of Daridorexant, an FDA-approved dual orexin receptor antagonist for the treatment of insomnia.[4] The diamine is used to construct the core benzimidazole ring of the final drug molecule.

}

The Benzimidazole Ring Formation

The synthesis of the benzimidazole core of Daridorexant involves a cyclocondensation reaction between the ortho-phenylenediamine (the title compound) and a carboxylic acid derivative. This is a well-established and robust method for forming the benzimidazole heterocycle.

-

Mechanism Insight: The reaction, as detailed in patent WO2013182972, involves an initial amide bond formation between one of the amino groups of the diamine and the carboxylic acid partner. This is followed by an intramolecular cyclization where the second amino group attacks the amide carbonyl carbon, and subsequent dehydration leads to the formation of the aromatic benzimidazole ring.

Field-Proven Protocol: Synthesis of Daridorexant Intermediate (Adapted from patent literature, e.g., WO2013182972)

-

Amide Coupling: In a reaction vessel, combine (S)-1-(5-methoxy-2-(2H-1,2,3-triazol-2-yl)benzoyl)-2-methylpyrrolidine-2-carboxylic acid, a peptide coupling agent (e.g., HATU or T3P®), and a suitable non-nucleophilic base (e.g., DIPEA) in an aprotic solvent like DMF or acetonitrile.

-

Diamine Addition: Add a solution of 4-Chloro-3-methylbenzene-1,2-diamine (typically used as the free base, which can be generated in situ from the hydrochloride salt by treatment with a base) to the activated carboxylic acid mixture.

-

Reaction: Stir the mixture at room temperature until the amide formation is complete as monitored by HPLC.

-

Cyclization: Heat the reaction mixture (e.g., to 80-120 °C) to promote the intramolecular cyclocondensation and dehydration, forming the benzimidazole ring.

-

Work-up and Isolation: After cooling, the reaction mixture is typically diluted with water to precipitate the crude product. The solid is collected by filtration, washed, and then purified by column chromatography or recrystallization to yield the pure Daridorexant precursor.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.

-

Hazard Statements: H301 (Toxic if swallowed), H312+H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5]

-

Precautionary Measures: Use only in a well-ventilated area. Wear protective gloves, protective clothing, and eye/face protection. Avoid breathing dust. Do not eat, drink, or smoke when using this product. In case of exposure or if you feel unwell, seek immediate medical advice.[5]

Conclusion

This compound is a sophisticated, high-value intermediate whose utility is firmly established in modern pharmaceutical synthesis. Its specific substitution pattern makes it an ideal precursor for a targeted class of benzimidazoles, most notably enabling the efficient and scalable production of the insomnia drug Daridorexant. A thorough understanding of its properties, synthesis, and reaction mechanisms, as detailed in this guide, is essential for any scientist or researcher working on the development of benzimidazole-containing active pharmaceutical ingredients.

References

- New Drug Approvals. (2022, January 20). Daridorexant. Retrieved from newdrugapprovals.org. [Link: https://newdrugapprovals.org/2022/01/20/daridorexant/]

- Patentscope. (n.d.). WO2021213923A1 - Medical use of daridorexant. Google Patents. Retrieved from patents.google.com. [Link: https://patents.google.

- ChemicalBook. (n.d.). This compound | 1087743-89-2. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82665957.htm]

- Smolecule. (n.d.). Buy this compound | 1087743-89-2. Retrieved from smolecule.com. [Link: https://www.smolecule.com/cas-1087743-89-2-4-chloro-3-methylbenzene-1-2-diamine-hydrochloride.html]

- Apollo Scientific. (n.d.). 1087743-89-2 Cas No. | this compound. Retrieved from apolloscientific.co.uk. [Link: https://www.apolloscientific.co.uk/cas/1087743-89-2]

- PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/21835873]

- Synlett. (2020). Synthesis of Daridorexant. Thieme E-Books & E-Journals. Retrieved from thieme-connect.com. [Link: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0040-1705973]

- ScienceMadness Discussion Board. (n.d.). One pot reduction of dinitro compounds to diamines. Retrieved from sciencemadness.org. [Link: https://www.sciencemadness.org/whisper/viewthread.php?tid=15438]

- ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from researchgate.net. [Link: https://www.researchgate.

- Wikipedia. (n.d.). Daridorexant. Retrieved from en.wikipedia.org. [Link: https://en.wikipedia.org/wiki/Daridorexant]

- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Retrieved from magritek.com. [Link: https://magritek.com/wp-content/uploads/2015/03/Lab-Manual-Synthesis-of-p-Nitroaniline.pdf]

- Smolecule. (n.d.). Spectroscopic Characteristics of this compound. Retrieved from smolecule.com. [Link: https://www.smolecule.com/cas-1087743-89-2-4-chloro-3-methylbenzene-1-2-diamine-hydrochloride.html]

- Clearsynth. (n.d.). (R)-5-chloro-4-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole. Retrieved from clearsynth.com. [Link: https://www.clearsynth.com/en/cas-2923520-70-7.html]

- ChemicalBook. (n.d.). 4-Chloro-2-nitroaniline synthesis. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.

- The Royal Society of Chemistry. (n.d.). Regioselective nitration of Anilines with Fe(NO3)3·9H2O as Promoter and Nitro Source. Retrieved from rsc.org. [Link: https://www.rsc.

- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from mdpi.com. [Link: https://www.mdpi.com/1420-3049/23/1/157]

- PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. National Center for Biotechnology Information. Retrieved from pubchem.ncbi.nlm.nih.gov. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/4-Chloro-3-methylbenzene-1_2-diamine]

- ChemicalBook. (n.d.). 4-Chloro-3-methylbenzoic acid(7697-29-2) 1H NMR spectrum. Retrieved from chemicalbook.com. [Link: https://www.chemicalbook.com/SpectrumEN_7697-29-2_1HNMR.htm]

- Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing. [Link: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra05960j]

- Google Patents. (n.d.). US7081548B2 - Process for preparing 3-chloro-5-nitrotoluene. Retrieved from patents.google.com. [Link: https://patents.google.

- MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from mdpi.com. [Link: https://www.mdpi.com/1422-8599/2008/1/M588/pdf]

- Echemi. (n.d.). This compound CAS 1087743-89-2. Retrieved from echemi.com. [Link: https://www.echemi.com/products/pd20210612-4-chloro-3-methylbenzene-1-2-diamine-hydrochloride.html]

Sources

An In-depth Technical Guide to 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride: Structure, Properties, and Applications

This technical guide provides a comprehensive overview of 4-chloro-3-methylbenzene-1,2-diamine hydrochloride, a pivotal chemical intermediate in pharmaceutical and material science research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on its role in the synthesis of advanced molecular entities.

Molecular Structure and Physicochemical Properties

This compound is an aromatic diamine salt with the chemical formula C₇H₁₀Cl₂N₂.[1] The core of its structure is a benzene ring substituted with a chlorine atom, a methyl group, and two adjacent amine functionalities. The hydrochloride salt form enhances its aqueous solubility, a crucial attribute for its utility in various synthetic protocols.[1][2]

The specific arrangement of the substituents on the benzene ring dictates its reactivity and utility as a versatile building block in organic synthesis. The ortho-diamine arrangement is particularly significant for the construction of heterocyclic systems.[2]

Table 1: Physicochemical Properties of this compound and its Free Base

| Property | This compound | 4-Chloro-3-methylbenzene-1,2-diamine (Free Base) |

| CAS Number | 1087743-89-2[1][3][4][5][6][7] | 673487-36-0[1][8][9] |

| Molecular Formula | C₇H₁₀Cl₂N₂[1][6][7] | C₇H₉ClN₂[1][8][9] |

| Molecular Weight | 193.07 g/mol [1][7] | 156.61 g/mol [1][8] |

| IUPAC Name | 4-chloro-3-methylbenzene-1,2-diamine;hydrochloride[1] | 4-chloro-3-methylbenzene-1,2-diamine[8][9] |

| Melting Point | 263 °C (decomposes)[1][5] | 46-47 °C[10] |

| Boiling Point | Not available | 305.6 °C (Predicted)[1][10] |

| Density | Not available | ~1.3 g/cm³[1] |

| Appearance | Solid | Solid |

| Solubility | Enhanced solubility in water[1] | Soluble in organic solvents |

Synthesis and Chemical Reactivity

The synthesis of this compound typically originates from chloro-toluene derivatives.[1][2] A common synthetic pathway involves the nitration of a suitable chloro-toluene precursor, followed by the reduction of the nitro groups to amines. The final step involves treatment with hydrochloric acid to form the stable and more soluble hydrochloride salt.[2]

The reactivity of this compound is largely governed by the two nucleophilic amine groups positioned ortho to each other. This arrangement makes it an excellent precursor for a variety of condensation reactions to form heterocyclic compounds.

Key Chemical Reactions

-

Benzimidazole Formation: A cornerstone of its application is the reaction with carboxylic acids or their derivatives to form substituted benzimidazoles.[2][3] This reaction is fundamental in medicinal chemistry for creating scaffolds with diverse biological activities.

-

Acylation: The amine groups readily react with acyl chlorides or anhydrides to yield mono- or bis-amide derivatives, which can serve as intermediates for pharmaceuticals or functional materials.[1][2]

-

Salt Formation: As a basic compound, it reacts with acids to form salts, such as the commercially available hydrochloride, which improves handling and solubility.[2]

Caption: Synthetic route and key reactions of this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure. In a deuterated solvent like DMSO-d₆, the following characteristic signals are typically observed:

-

Aromatic Protons: Signals for the two aromatic protons.

-

Methyl Protons: A singlet corresponding to the methyl group protons.

-

Amine Protons: Broad signals for the amine protons, which can exchange with residual water in the solvent. The hydrochloride form will show these as ammonium salt protons.

While specific ppm values can vary slightly based on the solvent and concentration, typical shifts have been reported.[1]

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for:

-

N-H stretching: In the region of 3300-3500 cm⁻¹ for the amine groups.

-

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

-

C=C stretching: In the aromatic region of 1400-1600 cm⁻¹.

-

C-N stretching: Typically in the 1250-1350 cm⁻¹ region.

-

C-Cl stretching: In the fingerprint region, usually below 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. For the hydrochloride salt, the mass spectrum would show the molecular ion peak for the free base (C₇H₉ClN₂).

Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate in several high-value applications.

Pharmaceutical Synthesis

This compound is a critical building block in the synthesis of active pharmaceutical ingredients (APIs).[1][3] A notable example is its use in the production of Daridorexant , an FDA-approved drug for the treatment of insomnia.[1] The synthesis involves the reaction of 4-chloro-3-methylbenzene-1,2-diamine with a suitable acyl chloride to form a bis-amide intermediate.[1]

Caption: Role in the synthesis of the FDA-approved drug Daridorexant.

Material Science

The aromatic diamine structure of this compound makes it a suitable monomer for the synthesis of high-performance polymers. It is used in the creation of polyimides, which are known for their excellent thermal stability and solubility in organic solvents.[1]

Agrochemical Research

It also serves as a precursor in the development of novel compounds for agrochemical applications.[3]

Safety and Handling

While specific hazard information for this compound is limited, aromatic diamines as a class of compounds should be handled with care.[1] They can be harmful if swallowed, inhaled, or absorbed through the skin and may cause irritation or allergic reactions.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, and well-ventilated area.

Conclusion

This compound is a strategically important chemical intermediate with a unique molecular architecture that lends itself to a variety of synthetic transformations. Its primary significance lies in its role as a precursor to complex heterocyclic systems, most notably in the pharmaceutical industry for the synthesis of drugs like Daridorexant. Its applications in material science further underscore its versatility. A thorough understanding of its properties, reactivity, and safe handling is crucial for its effective utilization in research and development.

References

-

PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Chloro-3-Methylbenzene-1,2-diaMine. Retrieved from [Link]

Sources

- 1. Buy this compound | 1087743-89-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. echemi.com [echemi.com]

- 4. This compound | 1087743-89-2 [chemicalbook.com]

- 5. This compound CAS#: 1087743-89-2 [m.chemicalbook.com]

- 6. keyorganics.net [keyorganics.net]

- 7. aceschem.com [aceschem.com]

- 8. 4-Chloro-3-methylbenzene-1,2-diamine | C7H9ClN2 | CID 21835873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Chloro-3-methylbenzene-1,2-diamine 97.00% | CAS: 673487-36-0 | AChemBlock [achemblock.com]

- 10. chembk.com [chembk.com]

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride

Introduction

4-Chloro-3-methylbenzene-1,2-diamine, typically handled as its hydrochloride salt (CAS No: 1087743-89-2; Molecular Formula: C₇H₁₀Cl₂N₂), is a highly valuable substituted ortho-phenylenediamine (OPD). Its specific substitution pattern makes it a critical building block in modern medicinal and materials chemistry. Most notably, it serves as a key starting material for the synthesis of complex heterocyclic structures, including the FDA-approved dual orexin receptor antagonist, Daridorexant, used for the treatment of insomnia.[1] Beyond pharmaceuticals, its structural attributes are leveraged in the development of advanced polyimides and other functional materials.[1][2]

This guide provides a comprehensive, technically-grounded pathway for the synthesis of this compound. As senior application scientists, our focus is not merely on the procedural steps but on the underlying chemical principles, the rationale for reagent and condition selection, and the critical parameters that ensure a safe, efficient, and reproducible synthesis.

Overall Synthetic Strategy

The most logical and controllable pathway to the target compound begins with a commercially available substituted aniline, 4-chloro-3-methylaniline. The synthesis is logically divided into three primary stages:

-

Amine Protection & Regioselective Nitration: The starting aniline is first protected, followed by a highly regioselective nitration to install a nitro group ortho to the protected amine. Subsequent deprotection yields the key nitroaromatic intermediate. This multi-step process is crucial for achieving the correct isomer.

-

Chemoselective Reduction: The nitro group of the intermediate is selectively reduced to an amine, forming the free base of the target diamine. This step is the most critical, demanding conditions that preserve the aryl chloride bond.

-

Salt Formation and Purification: The synthesized diamine free base is converted to its more stable and soluble dihydrochloride salt, which facilitates purification and handling.

Caption: Overall three-part synthetic pathway.

Part 1: Synthesis of the Key Intermediate: 5-Chloro-4-methyl-2-nitroaniline

Direct nitration of 4-chloro-3-methylaniline is problematic, leading to poor yields, multiple isomers, and potential oxidation of the amino group. A standard and effective strategy involves temporary protection of the amine as an acetamide. This moderates the activating effect of the amine and directs the nitration to the desired position.

Step 1a: Acetylation of 4-Chloro-3-methylaniline

The initial step involves the acylation of the primary amine with acetic anhydride.

-

Causality: The formation of the acetamido group serves two primary functions. First, it protects the strongly activating and basic amino group from the harsh, oxidative conditions of nitration. Second, the bulky acetyl group sterically hinders nitration at the adjacent ortho position (position 2), while the electronic effect of the acetamido group (a moderate ortho-, para-director) directs the incoming electrophile (NO₂⁺) to the other available ortho position (position 6), which becomes the desired 2-position in the final product numbering scheme.

Step 1b: Nitration of N-(4-chloro-3-methylphenyl)acetamide

This is the key regioselective step. The acetylated intermediate is carefully nitrated using a mixture of nitric and sulfuric acids (mixed acid).

-

Causality: Sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction is conducted at low temperatures (0-10 °C) to control the rate of this highly exothermic reaction and minimize the formation of by-products. The directing effects of the existing substituents on the ring (acetamido, chloro, and methyl groups) synergistically favor nitration at the desired position.

Step 1c: Hydrolysis of N-(5-chloro-4-methyl-2-nitrophenyl)acetamide

The final step in creating the intermediate is the removal of the protecting acetyl group. This is typically achieved via acid- or base-catalyzed hydrolysis.

-

Causality: Heating the nitrated acetamide in the presence of an acid (e.g., aqueous HCl) or a base (e.g., aqueous NaOH) readily cleaves the amide bond, regenerating the free amino group to yield 5-chloro-4-methyl-2-nitroaniline. The choice between acidic or basic hydrolysis depends on the overall stability of the molecule and ease of workup. Basic hydrolysis, as described in analogous procedures, is effective.[3]

Part 2: Chemoselective Reduction to 4-Chloro-3-methylbenzene-1,2-diamine

The reduction of the nitro group to a primary amine is the core transformation of this synthesis. The primary challenge is to achieve this conversion with high chemoselectivity, leaving the aryl-chlorine bond intact. While standard catalytic hydrogenation (H₂ gas, Pd/C) is a common method for nitro reduction, it often leads to competitive hydrodehalogenation (loss of the chlorine atom), a significant issue with halogenated nitroarenes.[4][5]

A more selective and robust method is catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen source in the presence of a palladium on carbon (Pd/C) catalyst.[6] This method avoids the need for high-pressure hydrogenation equipment and has been shown to be highly effective for the selective reduction of halogenated nitroarenes.[6]

Experimental Protocol: Catalytic Transfer Hydrogenation

Caption: Experimental workflow for the reduction step.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, charge the 5-chloro-4-methyl-2-nitroaniline intermediate, methanol as the solvent, and a catalytic amount of 5% Palladium on Carbon (Pd/C).

-

Initiation: Heat the stirred suspension to a gentle reflux (approximately 70°C).

-

Hydrogen Donor Addition: Slowly add hydrazine hydrate dropwise to the refluxing mixture via an addition funnel. This addition must be controlled as the reaction is exothermic and generates nitrogen gas.

-

Reaction Monitoring: After the addition is complete, maintain the reflux and monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-2 hours).

-

Catalyst Removal: Cool the reaction mixture to room temperature. The heterogeneous Pd/C catalyst is removed by vacuum filtration through a pad of Celite®. The filter cake should be washed with additional methanol to ensure complete recovery of the product. Caution: The Pd/C catalyst is pyrophoric upon drying and should be kept wet with water and disposed of properly.

-

Isolation: The combined filtrates are concentrated under reduced pressure to remove the methanol, yielding the crude 4-chloro-3-methylbenzene-1,2-diamine free base. This crude product is often an oil or a low-melting solid and is typically used directly in the next step without extensive purification.

| Parameter | Recommended Value/Reagent | Rationale |

| Substrate | 5-Chloro-4-methyl-2-nitroaniline | The key intermediate with the required substitution pattern. |

| Hydrogen Source | Hydrazine Hydrate (NH₂NH₂·H₂O) | An in-situ source of hydrogen that avoids flammable H₂ gas and provides high selectivity, preventing dehalogenation.[6] |

| Catalyst | 5% Palladium on Carbon (Pd/C) | A highly efficient catalyst for transfer hydrogenation. Loading is typically 1-5 mol% relative to the substrate. |

| Solvent | Methanol or Ethanol | Effectively dissolves the substrate and hydrazine; suitable for the reaction temperature. Methanol has been shown to be an excellent solvent for this reaction.[6] |

| Temperature | Reflux (approx. 70°C for Methanol) | Provides sufficient thermal energy to facilitate the catalytic cycle while being easily controlled. Open reflux allows evolved N₂ gas to escape safely.[6] |

| Reaction Time | 1-3 hours | Typically sufficient for complete conversion, but should be confirmed by TLC analysis. |

| Expected Yield | >90% | This method is reported to be highly efficient.[6] |

Part 3: Formation and Isolation of the Hydrochloride Salt

The free diamine base is susceptible to air oxidation, which can lead to discoloration and the formation of impurities. Conversion to the hydrochloride salt significantly enhances its stability, improves its handling characteristics, and provides an excellent method for purification via crystallization. A well-established procedure for o-phenylenediamines can be adapted for this purpose.[1]

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude 4-chloro-3-methylbenzene-1,2-diamine free base in a suitable solvent mixture, such as aqueous methanol or ethanol.

-

Acidification: Add a small amount of stannous chloride (SnCl₂) solution. This acts as an antioxidant to prevent the formation of colored oxidation products during the workup.[1]

-

Precipitation: Cool the solution in an ice bath and slowly add concentrated hydrochloric acid. The hydrochloride salt is significantly less soluble than the free base and will begin to precipitate.

-

Crystallization: Allow the mixture to stand at a low temperature to ensure complete crystallization.

-

Isolation and Drying: Collect the crystalline solid by vacuum filtration, wash the filter cake with a small amount of cold solvent (e.g., acetone or diethyl ether) to remove residual acid and soluble impurities, and dry the product under vacuum.

The final product, this compound, should be an off-white to light-tan crystalline solid. Its identity and purity can be confirmed using standard analytical techniques such as HPLC, ¹H NMR, and Mass Spectrometry.[2]

Safety Considerations

-

Nitroaromatics: Nitroaromatic compounds are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It must be handled with extreme care in a fume hood, avoiding inhalation and skin contact.

-

Palladium on Carbon: The Pd/C catalyst, especially after use and when dry, is pyrophoric and can ignite solvents. It should always be handled while wet and never allowed to dry in the open air.

-

Acids and Bases: Concentrated acids (H₂SO₄, HNO₃, HCl) and bases (NaOH) are corrosive and should be handled with appropriate PPE. Nitration reactions are highly exothermic and require careful temperature control to prevent runaways.

Conclusion

The synthesis of this compound is a multi-step process that hinges on a strategic protection-nitration-deprotection sequence to build the key nitroaromatic precursor, followed by a highly chemoselective reduction. The use of catalytic transfer hydrogenation with hydrazine hydrate and Pd/C offers a safe, efficient, and selective method for the critical nitro-to-amine reduction, crucially avoiding dehalogenation. The final conversion to the hydrochloride salt ensures product stability and provides a robust method for purification. This detailed guide provides the fundamental knowledge and practical insights necessary for researchers and drug development professionals to successfully execute this important synthesis.

References

- Smolecule. (n.d.). Buy this compound | 1087743-89-2.

- Echemi. (2025). This compound CAS 1087743-89-2.

- Guidechem. (n.d.). How to Prepare 5-Chloro-2-methyl-4-nitroaniline? - FAQ.

- Organic Syntheses. (n.d.). o-PHENYLENEDIAMINE. Org. Synth. 1925, 5, 85. DOI: 10.15227/orgsyn.005.0085.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

- Sigma-Aldrich. (n.d.). 4-Chloroaniline 98%.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Precision in Synthesis: Exploring 5-Chloro-2-methyl-4-nitroaniline as a Building Block.

- Yoo, B. W., Choi, K. H., Kim, D. Y., & Choi, J. Y. (2007). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Bulletin of the Korean Chemical Society, 28(4), 661-662.

- Google Patents. (1959).

- The Organic Chemistry Tutor. (2019, January 3). reduction of nitro groups to anilines [Video]. YouTube.

- ACS Publications. (2018). Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline Mediated by γ-Mo2N. ACS Omega, 3(11), 15833-15842.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [guidechem.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound in organic solvents. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing the dissolution of this important synthetic intermediate. In the absence of extensive published solubility data, this guide emphasizes theoretical prediction, experimental determination, and practical considerations. It includes a detailed physicochemical profile, a discussion on the interplay of solute and solvent properties, a step-by-step protocol for solubility determination, and visual aids to elucidate key concepts and workflows.

Introduction: The Significance of this compound in Modern Synthesis

This compound is a key building block in the synthesis of a variety of high-value organic molecules. Its structure, featuring a substituted phenylenediamine, makes it a critical precursor for the formation of heterocyclic compounds, particularly benzimidazoles. These scaffolds are prevalent in many areas of chemical science, from materials science to medicinal chemistry. For instance, this compound is a documented intermediate in the synthesis of polyimides, where the resulting polymers are noted for their thermal stability and solubility in organic solvents[1]. Furthermore, it plays a crucial role in the pharmaceutical industry as a starting material for active pharmaceutical ingredients (APIs), including the FDA-approved drug Daridorexant[1].

The hydrochloride salt form is often preferred in synthesis and storage due to its enhanced stability and, typically, its improved aqueous solubility compared to the free base[1][2]. However, for many synthetic applications, particularly those involving reactions in non-aqueous media, a thorough understanding of its solubility in organic solvents is paramount. Solubility dictates the choice of reaction medium, influences reaction kinetics, and is a critical factor in purification and crystallization processes. This guide aims to provide the theoretical and practical framework necessary for scientists to effectively work with this compound.

Physicochemical Profile: Understanding the Solute

The solubility of a compound is intrinsically linked to its physical and chemical properties. The hydrochloride salt of 4-Chloro-3-methylbenzene-1,2-diamine possesses characteristics that distinguish it from its free base form.

| Property | This compound | 4-Chloro-3-methylbenzene-1,2-diamine (Free Base) | Reference |

| CAS Number | 1087743-89-2 | 673487-36-0 | [1][3][4] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | C₇H₉ClN₂ | [1][3][4] |

| Molecular Weight | 193.07 g/mol | 156.61 g/mol | [1][4] |

| Appearance | White to off-white crystalline solid | Solid or semi-solid | [1] |

| Melting Point | ~263 °C (decomposes) | Not specified | [1][3] |

| Boiling Point | 305.6 °C (of the free base) | Not specified | [1] |

| Density | Approx. 1.3 g/cm³ (of the free base) | Not specified | [1] |

The presence of the hydrochloride salt introduces ionic character to the molecule. This has a profound impact on its solubility. The salt form consists of the protonated diamine cation and the chloride anion. The dissolution process in any solvent will require the solvent molecules to overcome the lattice energy of this ionic solid.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" provides a foundational, albeit simplified, principle for predicting solubility. For a complex salt like this compound, a more nuanced approach is required, considering the interplay of several factors.

The Role of Solvent Polarity and Dielectric Constant

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a high dielectric constant and the ability to form hydrogen bonds. They are generally the most effective organic solvents for dissolving ionic salts. The hydroxyl group (-OH) can solvate both the chloride anion and the ammonium cations of the protonated diamine through hydrogen bonding. The high dielectric constant of these solvents helps to shield the ions from each other, weakening the electrostatic forces that hold the crystal lattice together. Therefore, it is predicted that this compound will exhibit its highest solubility in this class of solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have a significant dipole moment and a moderate to high dielectric constant but lack the ability to donate hydrogen bonds. While they can effectively solvate the cation through dipole-ion interactions (with the negative end of the solvent's dipole orienting towards the ammonium groups), their ability to solvate the chloride anion is less efficient compared to protic solvents. Consequently, the solubility is expected to be moderate to good in solvents like DMSO and DMF, but likely lower than in alcohols. Acetonitrile, with its lower dielectric constant, is anticipated to be a poorer solvent.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and lack the ability to form strong interactions with ions. The energy required to overcome the crystal lattice energy of the salt is not sufficiently compensated by the weak van der Waals forces that would be established between the salt and the solvent. As a result, the solubility of this compound is expected to be very low to negligible in non-polar solvents. While the aromatic ring of the compound might suggest some affinity for toluene, the dominant ionic character of the hydrochloride salt will likely preclude significant dissolution.

Visualizing Solubility Influencers

The following diagram illustrates the key factors that influence the dissolution of an amine hydrochloride salt in an organic solvent.

Sources

4-Chloro-3-methylbenzene-1,2-diamine hydrochloride melting point

An In-Depth Technical Guide to the Physicochemical Characterization of 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride: Focus on Melting Point Determination

Introduction

This compound, registered under CAS number 1087743-89-2, is a substituted ortho-phenylenediamine of significant interest in modern synthetic chemistry.[1][2] Its molecular structure, featuring a chlorinated and methylated benzene ring with two adjacent amino groups, makes it a potent binucleophilic synthon.[3] This compound serves as a critical building block in the synthesis of various high-value molecules, most notably in the pharmaceutical industry as a precursor to FDA-approved drugs like Daridorexant.[1] It also finds applications in materials science for the development of novel polyimides and other functional materials.[1][4]

The hydrochloride salt form enhances the compound's stability and aqueous solubility compared to its free base (CAS 673487-36-0), facilitating its use in various reaction conditions.[1][3] For researchers and drug development professionals, a thorough understanding of its physicochemical properties is paramount for ensuring the quality, consistency, and success of synthetic outcomes. Among these properties, the melting point stands out as a fundamental and critically important parameter for initial identification, purity assessment, and stability evaluation.

This guide provides a comprehensive technical overview of this compound, with a focused exploration of its melting point. It details the theoretical underpinnings, a validated experimental protocol for its determination, and guidance on interpreting the results within a research and development framework.

Physicochemical Properties

A precise understanding of a compound's physical and chemical attributes is foundational to its effective application. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-chloro-3-methylbenzene-1,2-diamine;hydrochloride | [1] |

| CAS Number | 1087743-89-2 | [1][2][5] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2] |

| Molecular Weight | 193.07 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | ~263 °C (with decomposition) | [1][2][4] |

Melting Point Analysis: A Critical Quality Attribute

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. In the context of pharmaceutical development and chemical synthesis, melting point determination is a primary analytical test for several reasons:

-

Identity Confirmation: The melting point is a characteristic physical constant of a pure compound. A measured value that corresponds closely to the literature value provides a strong indication of the compound's identity.

-

Purity Assessment: The presence of impurities typically depresses and broadens the melting point range. A sharp melting range (e.g., 0.5-1.0 °C) is indicative of high purity, whereas a broad range suggests the presence of contaminants.

-

Stability Indication: The observation of decomposition at the melting point, as is the case for this compound, provides crucial information about its thermal stability.[1][2] This indicates that at approximately 263 °C, the compound begins to break down chemically, a critical consideration for downstream applications involving elevated temperatures, such as in polymer synthesis.

Experimental Protocol: Melting Point Determination

This section provides a detailed methodology for the accurate determination of the melting point of this compound using a standard capillary melting point apparatus.

Safety Precautions: As a Senior Application Scientist, safety is the foremost priority. Based on the Safety Data Sheet (SDS), this compound is classified with the following hazards: Acute toxicity, oral (Category 4); Skin corrosion/irritation (Category 2); and Serious eye damage/eye irritation (Category 2A).[5] It may also cause respiratory tract irritation.[5][6] Therefore, the following personal protective equipment (PPE) is mandatory:

-

Safety goggles or a face shield.

-

Chemical-resistant gloves (e.g., nitrile).

-

A laboratory coat.

-

All handling of the solid powder must be performed within a certified chemical fume hood to avoid inhalation of dust.[5]

Methodology:

-

Sample Preparation:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle. This ensures uniform packing and efficient heat transfer.

-

Tap the open end of a capillary tube (sealed at one end) into the powder.

-

Invert the tube and tap its sealed end gently on a hard surface to pack the powder into the bottom. Alternatively, drop the tube down a long glass tube resting on the benchtop to achieve tight packing.

-

The final packed sample height should be between 2-4 mm. A consistent sample height is crucial for reproducible results.

-

-

Instrument Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set a rapid heating ramp rate (e.g., 10-15 °C/minute) to quickly approach the expected melting point. The target for this initial ramp should be approximately 240 °C. This saves time without sacrificing accuracy near the melting point.

-

-

Determination:

-

Once the temperature reaches ~240 °C, reduce the ramp rate to a slow and controlled 1-2 °C/minute. A slow ramp rate is essential for accurately observing the onset and completion of melting.

-

Insert the packed capillary tube into the heating block of the apparatus.

-

Observe the sample closely through the magnifying lens.

-

Record the temperature at the onset of melting (T1): the temperature at which the first drop of liquid becomes visible.

-

Record the temperature at the completion of melting (T2): the temperature at which the last solid particle melts.

-

Simultaneously, observe for any changes in appearance, such as darkening or gas evolution, which would confirm decomposition.

-

-

Data Reporting:

-

Report the result as a melting range (T1 - T2). For example, "262.5 - 264.0 °C (decomp.)".

-

Perform the measurement in triplicate to ensure reproducibility and report the average range.

-

Workflow Visualization

The following diagram illustrates the logical flow of the melting point determination process, from sample handling to final data analysis.

Caption: Workflow for Melting Point Determination.

Interpreting the Results and Advanced Characterization

While melting point is an excellent preliminary test, it should not be used in isolation for definitive purity confirmation. A sharp melting range around 263 °C strongly suggests the sample is the correct compound and is of high purity. Conversely, a depressed and broadened range indicates the need for further investigation and purification.

For unambiguous identification and precise purity quantification, especially in a regulated environment like drug development, orthogonal analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a standard method used by suppliers to guarantee purity of ≥98%.[4] Additional powerful techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, confirming the identity and arrangement of atoms.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound with high accuracy, confirming its elemental composition.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the detection specificity of MS, making it ideal for identifying and quantifying impurities.[7][8][9]

Conclusion

This compound is a valuable chemical intermediate whose utility is predicated on its quality and purity. Its melting point of approximately 263 °C with decomposition is a key physicochemical parameter that serves as a rapid and reliable indicator of both identity and purity.[1][2][4] The robust experimental protocol detailed in this guide, when executed with the appropriate safety precautions, allows researchers to confidently verify this critical quality attribute. For comprehensive characterization, especially in the rigorous context of drug development, it is imperative to supplement melting point data with advanced spectroscopic and chromatographic techniques to ensure the highest standards of scientific integrity.

References

- Smolecule. (n.d.). Buy this compound | 1087743-89-2.

- CymitQuimica. (n.d.). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound.

- Echemi. (n.d.). This compound CAS 1087743-89-2.

- Benchchem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0.

- ChemicalBook. (n.d.). This compound | 1087743-89-2.

- PubChem. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine.

- BLD Pharm. (n.d.). 1087743-89-2|this compound.

- Crysdot LLC. (n.d.). 4-Chloro-3-methylbenzene-1,2-diamine.

- Key Organics. (n.d.). This compound.

- Benchchem. (n.d.). Confirming the Purity of Synthesized 2,4,6-Trimethylheptane-1,7-diamine: A Comparative Guide to Analytical Methods.

- Semantic Scholar. (n.d.). Quantitative determination of 58 aromatic amines and positional isomers in textiles by high-performance liquid chromatography with electrospray ionization tandem mass spectrometry.

- Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and.

- Waters. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.

Sources

- 1. Buy this compound | 1087743-89-2 [smolecule.com]

- 2. This compound CAS#: 1087743-89-2 [m.chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. 4-Chloro-3-methylbenzene-1,2-diamine | 673487-36-0 [sigmaaldrich.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. agilent.com [agilent.com]

- 9. waters.com [waters.com]

A Guide to the Spectroscopic Characterization of 4-Chloro-3-methylbenzene-1,2-diamine Hydrochloride

This technical guide provides an in-depth analysis of the expected spectroscopic data for 4-Chloro-3-methylbenzene-1,2-diamine hydrochloride (CAS: 1087743-89-2). As a crucial intermediate in pharmaceutical synthesis, particularly for drugs like Daridorexant, a thorough understanding of its structural confirmation via modern analytical techniques is paramount for researchers, scientists, and professionals in drug development.[1]

While publicly available experimental spectra for this specific compound are scarce, this guide will leverage established principles of organic spectroscopy to present and interpret a complete set of predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS). This predictive approach serves as a robust framework for researchers to anticipate, identify, and interpret their own experimental findings.

Molecular Structure and Properties

This compound is an aromatic diamine salt.[1] The molecule features a benzene ring substituted with a chlorine atom, a methyl group, and two adjacent amine groups, which are protonated in the hydrochloride form.[1] The molecular formula of the salt is C₇H₁₀Cl₂N₂ with a molecular weight of 193.07 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, we anticipate distinct signals for the aromatic protons, the methyl group, and the amine protons in the ¹H NMR spectrum, and a unique signal for each carbon environment in the ¹³C NMR spectrum.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to be recorded in a deuterated solvent such as DMSO-d₆, which can solubilize the salt and allow for the observation of exchangeable protons.

Diagram 1: Molecular Structure and Proton Designations

Caption: Molecular structure of this compound with proton designations for NMR analysis.

| Proton Designation | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Integration | Justification |

| H(a) (Aromatic) | 7.0 - 7.3 | Doublet | 1H | This proton is on a carbon adjacent to a carbon with a single proton, leading to a doublet. Its chemical shift is downfield due to the aromatic ring current. |

| H(b) (Aromatic) | 6.8 - 7.1 | Doublet | 1H | Similar to H(a), this proton is split by its neighboring proton. The electron-donating amine groups will slightly shield this proton, shifting it slightly upfield compared to a standard benzene proton. |

| NH₃⁺ (Amine) | 8.0 - 10.0 | Broad Singlet | 6H | In the hydrochloride salt, the amine groups are protonated to form ammonium groups. These protons are acidic and exchange with trace water in the solvent, leading to a broad signal. The chemical shift is significantly downfield due to the positive charge. |

| H(c) (Methyl) | 2.2 - 2.4 | Singlet | 3H | The methyl group protons are not adjacent to any other protons, so they appear as a singlet. The chemical shift is in the typical range for a methyl group attached to an aromatic ring. |

Expert Interpretation: The predicted ¹H NMR spectrum provides a clear fingerprint of the molecule. The two doublets in the aromatic region confirm a disubstituted pattern on that side of the ring. The downfield, broad singlet for the ammonium protons is a strong indicator of the hydrochloride salt formation. The singlet for the methyl group confirms its presence and its attachment to a quaternary carbon.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a signal for each of the seven unique carbon atoms in the molecule.

| Carbon Designation | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Justification |

| C-Cl (Aromatic) | 125 - 130 | The carbon atom directly attached to the chlorine will be deshielded by the electronegative halogen. |

| C-NH₃⁺ (Aromatic) | 135 - 140 | The carbons attached to the electron-withdrawing ammonium groups will be significantly deshielded and appear downfield. |

| C-CH₃ (Aromatic) | 130 - 135 | The carbon bearing the methyl group will have a chemical shift influenced by both the methyl substituent and the adjacent ammonium group. |

| C-H (Aromatic) | 115 - 125 | The carbons attached to hydrogen atoms will be the most shielded of the aromatic carbons. |

| C (Aromatic Quaternary) | 120 - 125 | The quaternary carbon not attached to a heteroatom will be in the mid-range of the aromatic signals. |

| CH₃ (Methyl) | 15 - 20 | The methyl carbon will appear in the aliphatic region, significantly upfield from the aromatic carbons. |

Expert Interpretation: The ¹³C NMR spectrum complements the ¹H NMR data by confirming the number of unique carbon environments. The downfield shifts of the carbons attached to the ammonium groups are characteristic and provide further evidence of the salt's structure. The presence of a signal in the aliphatic region confirms the methyl group.

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the ammonium groups and the substituted benzene ring.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Justification |

| 3200 - 2800 (broad) | N-H stretch | Ammonium (NH₃⁺) | The stretching vibration of the N-H bonds in the ammonium salt gives a very broad and strong absorption in this region. |

| 1600 - 1550 | N-H bend | Ammonium (NH₃⁺) | The bending vibration of the N-H bonds in the ammonium group. |

| 1620 - 1580 | C=C stretch | Aromatic Ring | These absorptions are characteristic of the carbon-carbon double bond stretching within the benzene ring. |

| 1500 - 1450 | C=C stretch | Aromatic Ring | Another characteristic absorption for the aromatic ring. |

| 850 - 800 | C-H bend (out-of-plane) | Aromatic Ring | The pattern of out-of-plane C-H bending can sometimes give clues about the substitution pattern of the benzene ring. |

| 800 - 600 | C-Cl stretch | Aryl Halide | The stretching vibration of the carbon-chlorine bond. |

Expert Interpretation: The most telling feature of the predicted IR spectrum is the very broad and intense absorption between 3200 and 2800 cm⁻¹, which is a classic indicator of an ammonium salt. This, in conjunction with the characteristic aromatic C=C and C-H vibrations, provides strong evidence for the overall structure.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, we would expect to see the molecular ion of the free base after the loss of HCl.

Expected Fragmentation Pattern:

The molecular ion of the free base (m/z = 156.61) would be observed. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope.

| Predicted m/z | Fragment | Justification |

| 156/158 | [M]⁺ (free base) | The molecular ion of 4-Chloro-3-methylbenzene-1,2-diamine. The 158 peak corresponds to the ³⁷Cl isotope. |

| 141/143 | [M - CH₃]⁺ | Loss of the methyl group. |

| 121 | [M - Cl]⁺ | Loss of the chlorine atom. |

| 119 | [M - NH₂ - H]⁺ | Loss of an amino group and a hydrogen atom. |

Diagram 2: Predicted Mass Spectrometry Fragmentation Pathway

Caption: Predicted fragmentation pathway for the molecular ion of 4-Chloro-3-methylbenzene-1,2-diamine.

Expert Interpretation: The mass spectrum is crucial for confirming the molecular weight of the free base. The isotopic pattern for chlorine is a definitive piece of evidence. The fragmentation pattern, particularly the loss of the methyl and chlorine substituents, further corroborates the proposed structure.

Experimental Protocols: A Practical Approach

The following are generalized, step-by-step protocols for acquiring the spectroscopic data discussed. These should be adapted based on the specific instrumentation available.

NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Diagram 3: General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

IR Spectroscopy Protocol

-

Sample Preparation: Prepare a solid sample using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.

-